molecular formula C14H15BrO B11846205 1-Bromo-2-isobutoxynaphthalene

1-Bromo-2-isobutoxynaphthalene

Cat. No.: B11846205
M. Wt: 279.17 g/mol
InChI Key: LRYJTMGPIZLMAV-UHFFFAOYSA-N
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Description

1-Bromo-2-isobutoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom and an isobutoxy group attached to a naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-isobutoxynaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the isobutoxy group. The bromination of naphthalene is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 1-bromonaphthalene is then reacted with isobutyl alcohol in the presence of a strong base like sodium hydride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to prevent over-bromination, and the subsequent etherification step is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isobutoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or amines.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene derivative.

Common Reagents and Conditions

    Substitution: Sodium cyanide or primary amines in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: 1-Cyano-2-isobutoxynaphthalene or 1-Amino-2-isobutoxynaphthalene.

    Oxidation: 1-Bromo-2-isobutoxybenzaldehyde.

    Reduction: 2-Isobutoxynaphthalene.

Scientific Research Applications

1-Bromo-2-isobutoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isobutoxynaphthalene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isobutoxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-isobutoxynaphthalene is unique due to the presence of both a bromine atom and an isobutoxy group, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

1-Bromo-2-isobutoxynaphthalene is a compound of interest in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C13H15Br
  • Molecular Weight: 255.17 g/mol
  • CAS Number: 37763-43-2

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with biological macromolecules and its ability to undergo metabolic transformations. Its bromine atom can participate in electrophilic substitution reactions, making it a potential candidate for various biological interactions.

Electrophilic Reactions

The presence of the bromine atom allows for electrophilic reactions with nucleophiles in biological systems, which can lead to the formation of reactive intermediates. These intermediates may interact with DNA, proteins, or lipids, potentially leading to cytotoxic effects or modulation of biological pathways.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism was suggested to involve oxidative stress induction and apoptosis activation.

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity.

Compound IC50 (µM) MIC (µg/mL) Target
This compound10 - 2550Cancer cells / Bacterial strains

Toxicological Profile

Toxicological studies are essential for understanding the safety profile of this compound. Preliminary data suggest that while it exhibits significant biological activity, it also poses risks associated with toxicity. The compound has shown a high LD50 in animal studies, indicating that careful consideration is needed for therapeutic applications.

Properties

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

1-bromo-2-(2-methylpropoxy)naphthalene

InChI

InChI=1S/C14H15BrO/c1-10(2)9-16-13-8-7-11-5-3-4-6-12(11)14(13)15/h3-8,10H,9H2,1-2H3

InChI Key

LRYJTMGPIZLMAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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